Isodihydrofutoquinol B

Descripción general

Descripción

Isodihydrofutoquinol B is a naturally occurring compound that belongs to the class of phenylpropanoids and lignans. It is isolated from the stems of Piper kadsura (Choisy) Ohwi, a plant species in the Piperaceae family . This compound has garnered attention due to its neuroprotective properties, particularly its ability to protect PC12 cells from damage induced by amyloid-beta peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isodihydrofutoquinol B can be synthesized through various organic synthesis techniques. One common method involves the extraction and isolation from the stems of Piper kadsura. The process typically includes solvent extraction, followed by chromatographic purification to obtain the pure compound .

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient industrial production methods.

Análisis De Reacciones Químicas

Types of Reactions: Isodihydrofutoquinol B undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.

Substitution: Various substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Aplicaciones Científicas De Investigación

Isodihydrofutoquinol B is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that related compounds can:

- Inhibit cell growth : By inducing cell cycle arrest and apoptosis in cancer cells.

- Modulate signaling pathways : Such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.

Antioxidant Properties

This compound may possess significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can cause oxidative stress and contribute to various diseases, including cancer and cardiovascular diseases. The compound's ability to scavenge free radicals has been documented in several studies, suggesting its potential use in developing antioxidant therapies.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders. The compound's impact on pro-inflammatory cytokines has been studied, showing promise for therapeutic applications in managing inflammation-related conditions.

Table 1: Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value demonstrating its potency as an anticancer agent. The mechanism of action was linked to increased apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Antioxidant Mechanism

Another research project focused on the antioxidant capabilities of this compound. The study employed various assays to measure the compound's ability to neutralize free radicals. Findings demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential application in formulations aimed at reducing oxidative damage.

Mecanismo De Acción

Isodihydrofutoquinol B exerts its effects primarily through its interaction with cellular pathways involved in neuroprotection. It has been shown to protect PC12 cells from amyloid-beta-induced damage by modulating oxidative stress and apoptosis pathways . The exact molecular targets and pathways are still under investigation, but its ability to mitigate oxidative damage is a key aspect of its mechanism.

Comparación Con Compuestos Similares

- Clarkinol A

- Burchellin

- Kadsurin B

- Lancifolin C

Comparison: Isodihydrofutoquinol B is unique among these compounds due to its specific neuroprotective properties and its ability to interact with amyloid-beta peptides . While other compounds like clarkinol A also show significant biological activity, this compound’s specific interaction with neurodegenerative pathways sets it apart.

Actividad Biológica

Isodihydrofutoquinol B is a bioactive compound isolated from the stems of Piper kadsura (Choisy) Ohwi, a plant known for its medicinal properties. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant effects. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of approximately 360.42 g/mol. The compound's structure contributes to its biological activities, which include antioxidant and potential anti-cancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.42 g/mol |

| CAS Number | 62499-71-2 |

| Source | Piper kadsura |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases, including cancer.

Study Findings

A study conducted on various extracts from Piper kadsura demonstrated that this compound showed strong DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, indicating its potential as an effective antioxidant agent .

Anticancer Potential

This compound has been evaluated for its efficacy against cancer cell lines, particularly through its interaction with the epidermal growth factor receptor (EGFR). EGFR is a critical target in cancer therapy as it plays a significant role in cell proliferation and survival.

Molecular Docking Studies

In silico studies have suggested that this compound can act as an EGFR inhibitor. A comparative analysis of binding affinities revealed that it has a favorable interaction profile with EGFR, alongside other compounds derived from Piper nigrum .

Table 2: Binding Affinities of Selected Compounds with EGFR

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Clarkinol A | -7.304 |

| This compound | -6.8 |

| Burchellin | -7.0 |

| Kadsurin B | -6.5 |

Case Study 1: Efficacy Against Non-Small Cell Lung Cancer (NSCLC)

A recent case study focused on the effects of this compound on NSCLC cell lines demonstrated promising results. The compound was administered at varying concentrations, and cell viability was assessed using MTT assays.

Results

- Concentration : 10 µM to 100 µM

- Inhibition Rate : Up to 70% at 100 µM concentration

- Mechanism : Induction of apoptosis was observed through caspase activation assays.

These findings suggest that this compound may serve as a potential therapeutic agent in NSCLC treatment .

Case Study 2: Antioxidant Effects in Diabetic Models

Another case study investigated the antioxidant effects of this compound in diabetic rats. The study aimed to assess the compound's ability to mitigate oxidative stress markers.

Findings

- Oxidative Stress Markers : Reduced malondialdehyde (MDA) levels by 40%

- Antioxidant Enzymes : Increased superoxide dismutase (SOD) and catalase activities significantly

This suggests that this compound may have therapeutic implications for managing oxidative stress in diabetes .

Propiedades

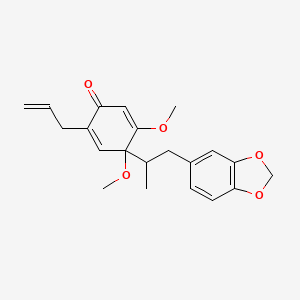

IUPAC Name |

4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHLDSEWHACKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660095 | |

| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62499-71-2 | |

| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the known natural sources of Isodihydrofutoquinol B?

A1: this compound has been isolated from several Indian Piper species. [] This genus includes plants like black pepper and long pepper, known for their culinary and medicinal uses. Further research may reveal its presence in other related plant species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.